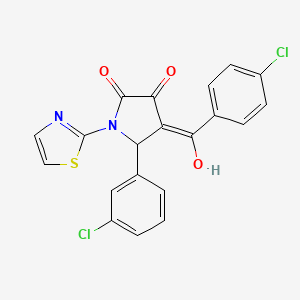

4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Description

Propriétés

IUPAC Name |

(4E)-5-(3-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N2O3S/c21-13-6-4-11(5-7-13)17(25)15-16(12-2-1-3-14(22)10-12)24(19(27)18(15)26)20-23-8-9-28-20/h1-10,16,25H/b17-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVLFACVDGUCBI-BMRADRMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C22H14Cl2N2O3

- Molecular Weight: 425.3 g/mol

- IUPAC Name: 4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

The compound features a pyrrolidine ring substituted with chlorobenzoyl and chlorophenyl groups, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its structural components suggest potential interactions with cancer-related pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The mechanism likely involves cell cycle arrest and induction of apoptosis.

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases. Studies have demonstrated that it can reduce the expression of inflammatory markers in cellular models.

Antimicrobial Properties

Preliminary evaluations reveal antimicrobial activity against several bacterial strains. The presence of chlorinated groups enhances the antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

A review of recent literature highlights several key studies:

- Study on Anticancer Activity :

- Anti-inflammatory Research :

- Antimicrobial Testing :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(4-chlorobenzoyl)pyridine | Structure | Moderate anticancer activity |

| 4-chlorobenzyl chloride | Structure | Weak antibacterial properties |

| 4-chlorophenyl pyridinyl methanone | Structure | Strong anti-inflammatory effects |

This table illustrates how the target compound compares with similar molecules in terms of biological activities.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Structural and Physicochemical Comparisons

Key Structural Variations and Implications

Halogenation Patterns :

- The target compound and Compound 29 differ in benzoyl substituents (4-Cl vs. 4-Me), impacting lipophilicity and steric bulk. Chlorine increases electronegativity, enhancing binding to hydrophobic pockets in biological targets .

- ’s compound has dual 4-Cl groups on both benzoyl and phenyl rings, likely improving metabolic stability compared to the target compound’s 3-Cl-phenyl group .

Compound 29’s 2-hydroxypropyl substituent at position 1 introduces hydrogen-bonding capacity absent in the target compound .

Crystallographic Behavior :

- Analogs with benzothiazole groups (e.g., ) exhibit planar molecular conformations with perpendicular aromatic groups, favoring isostructural packing in crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.